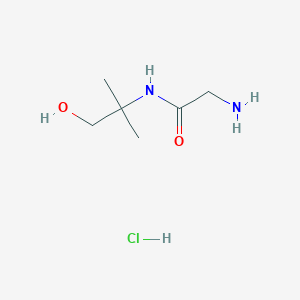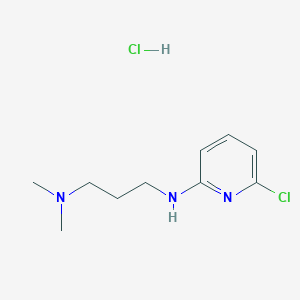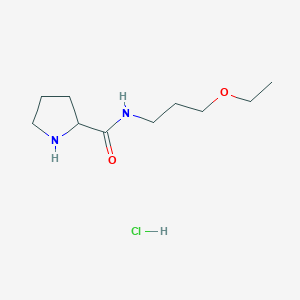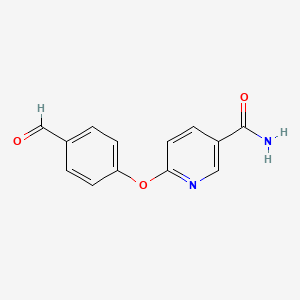
6-(4-Formylphenoxy)pyridine-3-carboxamide
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
6-(4-Formylphenoxy)pyridine-3-carboxamide is involved in various synthesis and functionalization reactions in chemical research. For example, it has been used in the synthesis of novel pyridothienopyrimidines, pyridothienotriazines, and related fused tetracyclic systems. These syntheses often involve reactions with a variety of reagents, leading to a range of structurally diverse compounds (Abdel-rahman et al., 2003). Additionally, synthesis methods involving 6-formyl-pyridine-2-carboxylate derivatives have been explored for their potential in inhibiting telomerase activity, which has implications in cancer research (Jew et al., 2003).
Pharmacological Research
In pharmacological research, derivatives of pyridine-3-carboxamide, like 6-(4-Formylphenoxy)pyridine-3-carboxamide, have been investigated for various therapeutic applications. For instance, a study on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified them as potent and selective Met kinase inhibitors, which are relevant in cancer therapy (Schroeder et al., 2009).
Computational Chemistry and QSAR Studies
Quantitative structure-activity relationship (QSAR) modeling is another area where this compound finds application. For example, QSAR studies on a series of N-(2-phenoxy) ethyl imidazo[1,2-a] pyridine-3-carboxamide compounds, structurally related to 6-(4-Formylphenoxy)pyridine-3-carboxamide, have been conducted to predict their activities against Mycobacterium tuberculosis. This research aids in the design and development of potent drug candidates (Abdullahi et al., 2020).
Molecular Docking and Biological Activity
Molecular docking studies of derivatives of 6-(4-Formylphenoxy)pyridine-3-carboxamide have been performed to understand their interactions with biological targets. For instance, molecular docking analyses of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids revealed their potential antibacterial, anti-inflammatory, and antioxidant activities (Sribalan et al., 2016).
Novel Synthetic Approaches
The compound has also been the focus of novel synthetic approaches in heterocyclic chemistry. Studies have explored new methods for synthesizing thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives using 3-amino-4-cyano-2-thiophenecarboxamides, showcasing the versatility of pyridine-3-carboxamide derivatives in synthesizing complex heterocyclic structures (El-Meligie et al., 2020).
properties
IUPAC Name |
6-(4-formylphenoxy)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c14-13(17)10-3-6-12(15-7-10)18-11-4-1-9(8-16)2-5-11/h1-8H,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRYYTSBKKACAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=NC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718737 | |
| Record name | 6-(4-Formylphenoxy)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Formylphenoxy)pyridine-3-carboxamide | |
CAS RN |
676494-70-5 | |
| Record name | 6-(4-Formylphenoxy)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

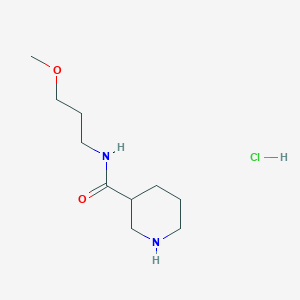
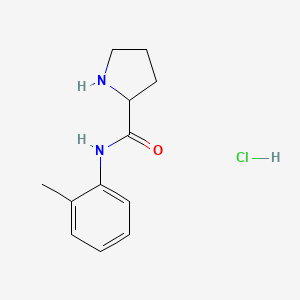
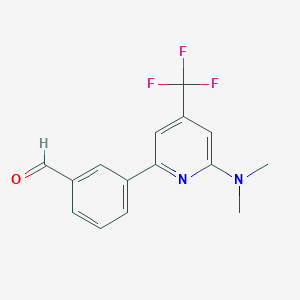
![6-Oxa-2-azaspiro[3.4]octane oxalate](/img/structure/B1398418.png)
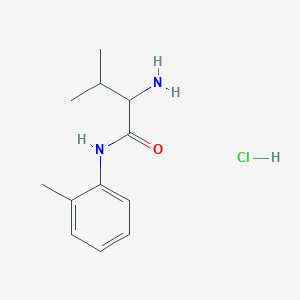
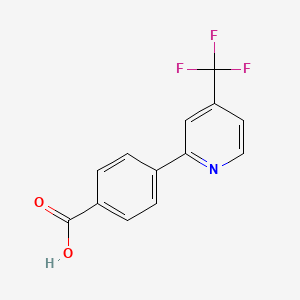
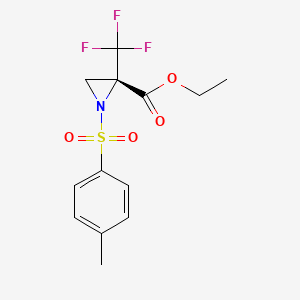
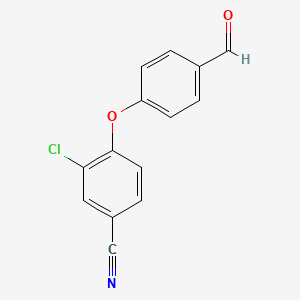
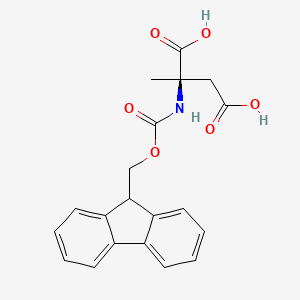
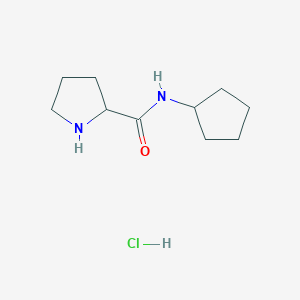
![N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398430.png)
